1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a sulfone group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
1,3-dimethyl-4-pyrazol-1-ylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-8(6-11(2)10-7)15(13,14)12-5-3-4-9-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXAIDYOFHWVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Catalysts: Copper, silver
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antipromastigote agent against Leishmania strains.
Medicine: Explored for its antimalarial properties and potential as a pharmacophore for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in the metabolic pathways of parasites such as Leishmania and Plasmodium.
Pathways Involved: It inhibits key enzymes in the folate biosynthesis pathway, leading to the disruption of DNA synthesis and cell division in parasites.
Comparison with Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL (1H-PYRAZOL-1-YL) SULFONE can be compared with other pyrazole derivatives:
1,3-Diphenyl-1H-pyrazol-4-yl Methyl Benzoate: Known for its inhibitory activity against BRAFV600E.
Hydrazine-Coupled Pyrazoles: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
The presence of the sulfone group in this compound imparts unique electronic properties, making it a valuable intermediate in various chemical reactions and enhancing its biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
